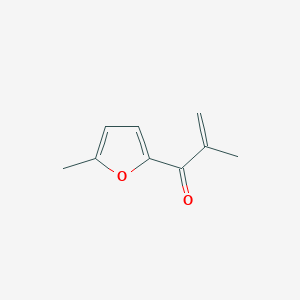

2-Methyl-1-(5-methyl-2-furyl)-2-propenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1-(5-methyl-2-furyl)-2-propenone is an organic compound with the molecular formula C9H10O2 It is a member of the furan family, characterized by a furan ring substituted with a propenone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone typically involves the reaction of 5-methylfurfural with acetone in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the acetone, forming an enolate ion that subsequently attacks the carbonyl group of 5-methylfurfural. The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the aldol condensation reaction .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1-(5-methyl-2-furyl)-2-propenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: this compound can be oxidized to 2-methyl-1-(5-methyl-2-furyl)-2-propenoic acid.

Reduction: Reduction yields 2-methyl-1-(5-methyl-2-furyl)-2-propanol.

Substitution: Substitution reactions can introduce halogens or nitro groups onto the furan ring.

Applications De Recherche Scientifique

2-Methyl-1-(5-methyl-2-furyl)-2-propenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s furan ring and propenone group are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1-(5-methyl-2-furyl)-1-propanol: This compound is structurally similar but has a hydroxyl group instead of a propenone group.

2-Methyl-1-(5-methyl-2-furyl)-1-propanone: Another similar compound with a ketone group instead of a propenone group.

Uniqueness

2-Methyl-1-(5-methyl-2-furyl)-2-propenone is unique due to its propenone group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry and potential pharmaceutical applications .

Activité Biologique

2-Methyl-1-(5-methyl-2-furyl)-2-propenone, also known as a chalcone derivative, is an organic compound with the molecular formula C9H10O2. This compound belongs to the furan family and is characterized by its unique propenone group, which contributes to its biological activity. Research has indicated that it possesses various biological properties, including antimicrobial and antifungal activities.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported to range from 1–2 µg/mL, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–2 |

| Enterococcus faecalis | 1–2 |

| Escherichia coli | 2–8 |

| Salmonella enterica | 2–8 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been shown to inhibit the growth of fungi such as Candida albicans, with MIC values reported around 3.90 µg/mL. The mechanism of action appears to involve disruption of the fungal cell wall, leading to hyphal deformation .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 3.90 |

| Neurospora crassa | Not specified |

The biological activity of this compound is attributed to its structural characteristics, particularly the furan ring and propenone group. These features allow the compound to interact with various molecular targets in biological systems, potentially inhibiting enzyme activity and forming covalent bonds with nucleophilic sites on proteins.

Study on Antimicrobial Efficacy

A study conducted by researchers at Oregon State University evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound. The results indicated that this compound exhibited one of the highest levels of antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values as low as 0.25 µg/mL .

Antifungal Mechanism Investigation

Another investigation focused on the antifungal properties of this compound revealed that it induces morphological changes in fungal cells, such as hyphal curling and deformation. These effects were observed under a microscope at magnifications up to 400x, suggesting that the compound may disrupt cell wall integrity and inhibit growth effectively .

Propriétés

Formule moléculaire |

C9H10O2 |

|---|---|

Poids moléculaire |

150.17 g/mol |

Nom IUPAC |

2-methyl-1-(5-methylfuran-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H10O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-5H,1H2,2-3H3 |

Clé InChI |

MXDVZRFAEBQRHV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(O1)C(=O)C(=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.